molecular formula C21H30N2O B14219725 N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627524-30-5

N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine

Cat. No.: B14219725
CAS No.: 627524-30-5
M. Wt: 326.5 g/mol
InChI Key: BXHROXSJJWEANT-UHFFFAOYSA-N
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Description

N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-ethoxybenzyl chloride with 4-phenylbutylamine under basic conditions to form an intermediate. This intermediate is then reacted with ethane-1,2-diamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-methoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine
  • N’-[(2-chlorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine
  • N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine

Uniqueness

N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

627524-30-5

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C21H30N2O/c1-2-24-21-14-7-6-13-20(21)18-23-17-16-22-15-9-8-12-19-10-4-3-5-11-19/h3-7,10-11,13-14,22-23H,2,8-9,12,15-18H2,1H3

InChI Key

BXHROXSJJWEANT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNCCNCCCCC2=CC=CC=C2

Origin of Product

United States

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